molecular formula C8H17N3O2 B13437118 (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide

Cat. No.: B13437118
M. Wt: 187.24 g/mol
InChI Key: BILXVQZOQOKTGL-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is a heterocyclic acetimidamide derivative characterized by a hydroxylamine group (N'-hydroxy) and a 3-methoxypiperidine substituent. The Z-configuration refers to the stereochemistry of the imine group (C=N–OH). Acetimidamides are frequently explored in medicinal chemistry for their ability to act as enzyme inhibitors, metal chelators, or intermediates in heterocyclic synthesis .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N'-hydroxy-2-(3-methoxypiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C8H17N3O2/c1-13-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

BILXVQZOQOKTGL-UHFFFAOYSA-N

Isomeric SMILES

COC1CCCN(C1)C/C(=N/O)/N

Canonical SMILES

COC1CCCN(C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and reagents vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions and the use of catalysts to enhance reaction efficiency and selectivity. The development of cost-effective and scalable methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its piperidine ring is known to enhance binding affinity and specificity .

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide involves its interaction with molecular targets, such as enzymes and receptors. The piperidine ring enhances its binding affinity, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the context of its application, such as inhibiting cancer cell proliferation or modulating neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a common acetimidamide backbone (C=N–OH) but differs in the substituent at the 2-position:

  • 3-Methoxypiperidin-1-yl group : A six-membered nitrogen heterocycle with a methoxy group at the 3-position. This substituent may enhance solubility and modulate steric effects compared to aromatic or simpler aliphatic groups.
  • Key analogs (from evidence): (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide: Pyridyl substituent (aromatic N-heterocycle) . (Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide: Aryl group with a methyl substituent . (Z)-N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide: Spirocyclic structure with fused oxa-aza rings . (Z)-N′-Hydroxy-2-(hydroxyimino)-N-(p-tolyl)acetimidamide: Contains an additional hydroxyimino group for metal coordination .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide C₇H₈N₃O 152.16 114–115 High polarity due to pyridyl N-atom
(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide C₇H₈N₃O 152.16 173 Higher mp than pyridin-2-yl isomer
(Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide C₉H₁₂N₂O 164.20 Not reported Lipophilic due to p-tolyl group
(Z)-N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]...) C₁₃H₂₁N₃O₂ 263.33 Not reported High molecular weight, spirocyclic
Target Compound (inferred) C₉H₁₇N₃O₂ 199.25 Not reported 3-Methoxy enhances solubility

Notes:

  • Pyridyl derivatives exhibit higher melting points than aryl-substituted analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding with pyridyl N) .
  • Spirocyclic and piperazine-containing analogs (e.g., in : MW 242.32 g/mol) have higher molecular weights, which may impact pharmacokinetic properties .

Data Tables

Table 1: Structural Comparison of Selected Acetimidamides

Compound Name Substituent Key Functional Groups
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide Pyridin-2-yl Aromatic N-heterocycle
(Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide p-Tolyl Methyl-substituted aryl
(Z)-N'-Hydroxy-2-(3-methoxypiperidin-1-yl)... 3-Methoxypiperidin-1-yl Methoxy-substituted piperidine
(Z)-N′-Hydroxy-2-(hydroxyimino)-N-(p-tolyl)... Hydroxyimino, p-tolyl Dual coordination sites

Table 2: Key Research Findings

Compound Class Biological/Chemical Activity Reference
Pyridyl acetimidamides Antagonist activity at human receptors
Hydroxyimino acetimidamides Formation of Fe(II)/Zn(II) complexes
Spirocyclic acetimidamides High-cost research chemicals

Biological Activity

(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of serotonin receptors. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol

The presence of the methoxypiperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin.

(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide primarily acts as a modulator of the 5-HT2A serotonin receptor . This receptor is implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. By modulating this receptor, the compound may influence serotonergic signaling pathways, potentially leading to therapeutic effects in related disorders.

Case Studies and Research Findings

  • Serotonin Receptor Modulation :
    • A study indicated that compounds similar to (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide demonstrated significant binding affinity to the 5-HT2A receptor, suggesting its potential use in treating serotonin-related disorders .
  • Antidepressant-like Effects :
    • In animal models, administration of (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide resulted in reduced depressive-like behaviors. The compound's interaction with serotonin receptors was hypothesized to play a crucial role in these observed effects .
  • Neuroprotective Properties :
    • Preliminary studies have suggested that this compound may exhibit neuroprotective effects in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
5-HT2A Receptor ModulationIncreased binding affinity
Antidepressant-like EffectsReduced depressive behaviors in animal models
Neuroprotective PropertiesMitigation of oxidative stress and inflammation

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